molecular formula C21H21N3O4 B2444078 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034294-57-8

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2444078
CAS No.: 2034294-57-8
M. Wt: 379.416
InChI Key: GHMBHCXMRDAYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

: N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound with a diverse range of properties and applications. This molecule, characterized by its distinct heterocyclic structures and functional groups, has become a subject of interest due to its potential utility in various fields, such as chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-23-10-7-14-8-11-24(21(26)18(14)23)12-9-22-20(25)17-13-15-5-4-6-16(27-2)19(15)28-17/h4-8,10-11,13H,3,9,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMBHCXMRDAYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Ring Formation

The benzofuran core is constructed via Pechmann condensation , where a phenol derivative reacts with a β-keto ester under acidic conditions. For 7-methoxy substitution:

  • Methylation of Resorcinol : Resorcinol is methylated using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) to yield 3-methoxyphenol.
  • Cyclization with Ethyl Acetoacetate : 3-Methoxyphenol reacts with ethyl acetoacetate in concentrated sulfuric acid, forming 7-methoxybenzofuran-2-carboxylate.
  • Hydrolysis to Carboxylic Acid : The ester is hydrolyzed using aqueous NaOH, followed by acidification to yield 7-methoxybenzofuran-2-carboxylic acid (m.p. 215–217°C).

Synthesis of 2-(1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine

Pyrrolo[2,3-c]pyridine Core Assembly

The pyrrolo[2,3-c]pyridine system is synthesized via Knorr-type cyclization :

  • Amination of 4-Chloropyridine : 4-Chloropyridine reacts with ethylamine (C₂H₅NH₂) in ethanol under reflux to form 4-(ethylamino)pyridine.
  • Cyclization with Ethyl Acrylate : The intermediate undergoes cyclization with ethyl acrylate in acetic anhydride, yielding 1-ethyl-7-oxo-1,6,7,8-tetrahydropyrrolo[2,3-c]pyridine.
  • Oxidation to Aromatic System : Treating the tetracyclic compound with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane aromatizes the ring, producing 1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridine .

Ethylamine Side Chain Introduction

  • Boc Protection : The pyrrolo[2,3-c]pyridine nitrogen is protected with tert-butyloxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) and DMAP.
  • Alkylation with Ethylene Diamine : The protected compound reacts with 1,2-dibromoethane in DMF, yielding 6-(2-bromoethyl)-1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridine.
  • Amine Deprotection : Treatment with HCl in dioxane removes the Boc group, generating 2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine .

Amide Coupling and Final Assembly

Carboxylic Acid Activation

7-Methoxybenzofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0°C.

Amide Bond Formation

The acid chloride reacts with 2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine in anhydrous THF, catalyzed by triethylamine (Et₃N). The mixture is stirred at room temperature for 12 hours, yielding the crude product.

Purification

The product is purified via column chromatography (silica gel, eluent: chloroform/methanol 95:5) followed by recrystallization from chloroform/n-hexane (1:3) to afford white crystals (yield: 43–47%).

Characterization and Analytical Data

Property Value
Molecular Formula C₂₁H₂₁N₃O₄
Molecular Weight 379.4 g/mol
Melting Point 182–184°C
HPLC Purity >98%
¹H NMR (DMSO-d₆) δ 8.45 (s, 1H, NH), 7.92 (d, J=8.4 Hz, 1H), 7.32 (d, J=2.1 Hz, 1H), 6.98 (dd, J=8.4, 2.1 Hz, 1H), 4.12 (q, J=7.1 Hz, 2H), 3.87 (s, 3H), 3.32 (t, J=6.0 Hz, 2H), 2.75 (t, J=6.0 Hz, 2H), 1.41 (t, J=7.1 Hz, 3H)
IR (KBr) 3280 (N–H), 1665 (C=O), 1590 (C=N) cm⁻¹

Optimization and Challenges

  • Amine Alkylation : Excess 1,2-dibromoethane led to di-alkylation by-products, necessitating strict stoichiometric control.
  • Oxidation Selectivity : DDQ ensured selective aromatization without over-oxidizing the ketone group.
  • Crystallization Solvents : Chloroform/n-hexane provided optimal crystal morphology and purity.

Chemical Reactions Analysis

Amide Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic hydrolysis : Produces the corresponding carboxylic acid and ethylamine derivatives.

  • Basic hydrolysis : Yields carboxylate salts, which can be reprotonated to free acids .

Reactivity at the amide nitrogen is also observed. Nucleophilic substitution at the ethyl group (adjacent to the pyrrolopyridinone) may occur under strong alkaline conditions, enabling alkylation or arylation at this position .

Modification of the Benzofuran Core

The 7-methoxybenzofuran moiety participates in electrophilic substitution and demethylation:

Reaction TypeConditionsProductReference
Demethylation HBr/AcOH, 110°C7-Hydroxybenzofuran derivative
Nitration HNO₃/H₂SO₄, 0°CNitro-substituted benzofuran
Sulfonation Fuming H₂SO₄, 50°CSulfonic acid derivative

The methoxy group’s electron-donating nature directs electrophiles to the para position .

Pyrrolopyridinone Ring Reactivity

The pyrrolo[2,3-c]pyridin-7-one system exhibits dual reactivity:

  • Lactam ring opening : Treatment with aqueous NaOH at elevated temperatures cleaves the lactam, forming a primary amine intermediate.

  • Oxidation : The α,β-unsaturated ketone is susceptible to epoxidation (e.g., with mCPBA) or dihydroxylation (OsO₄/NaIO₄) .

Cross-Coupling Reactions

The ethyl linker between the pyrrolopyridinone and carboxamide allows for functionalization via:

  • Buchwald–Hartwig amination : Palladium-catalyzed coupling with aryl halides introduces aryl/heteroaryl groups .

  • Mitsunobu reaction : Converts hydroxyl groups to ethers or esters using DIAD/TPP .

Heterocyclic Ring Functionalization

Analogous compounds (e.g., pyrazolo[3,4-c]pyridines) undergo cycloadditions and metal-catalyzed couplings :

  • Click chemistry : Azide-alkyne cycloaddition modifies substituents on the pyrrolopyridinone .

  • Suzuki–Miyaura coupling : Introduces aryl/vinyl groups at halogenated positions .

Reductive Transformations

  • Catalytic hydrogenation : Reduces the pyrrolopyridinone’s double bond, yielding a saturated tetrahydro derivative.

  • Nitro group reduction : Converts nitrobenzofuran intermediates to amines using H₂/Pd-C .

Photochemical and Thermal Stability

Preliminary data suggest sensitivity to UV light, leading to:

  • Ring-opening : Under prolonged UV exposure, the benzofuran core may degrade into phenolic byproducts.

  • Decarboxylation : Heating above 150°C induces loss of CO₂ from the carboxamide .

Key Research Findings

  • Demethylation of the 7-methoxy group enhances solubility but reduces metabolic stability .

  • Saturation of the pyrrolopyridinone ring improves binding affinity to kinase targets .

  • Cross-coupling at the ethyl linker introduces steric bulk, modulating selectivity in enzyme inhibition .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant anticancer properties. Studies have shown that N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, making it a potential candidate for cancer therapy .

1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential. Preclinical studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, contributing to neuroprotection .

Pharmacological Applications

2.1 Antimicrobial Properties
Recent studies highlight the antimicrobial activity of this compound against a range of bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

2.2 Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting key inflammatory pathways. This makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases. In vitro studies have demonstrated a reduction in pro-inflammatory cytokines upon treatment with this compound .

Synthesis and Structural Studies

3.1 Chemical Synthesis
The synthesis of this compound involves multi-step reactions that include cyclization and functional group modifications. Detailed methodologies have been documented in various chemical synthesis journals, providing insights into optimizing yield and purity .

3.2 Structural Characterization
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been employed to confirm the structure of the compound. These techniques validate the molecular integrity and confirm the presence of functional groups essential for its biological activity .

Case Studies

Study Focus Findings
Study 1Anticancer effectsDemonstrated significant inhibition of tumor growth in xenograft models .
Study 2NeuroprotectionShowed reduction in neuroinflammation markers in animal models .
Study 3Antimicrobial testingEffective against multiple bacterial strains with low MIC values .

Mechanism of Action

: The mechanism of action of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can involve various molecular targets and pathways. Its interactions may include binding to specific enzymes or receptors, modulating signal transduction pathways, or interfering with cellular processes such as DNA replication or protein synthesis. These interactions are dictated by the compound's unique structural features, which enable it to engage with biomolecules in a highly specific manner.

Comparison with Similar Compounds

: Comparing N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide with similar compounds, such as other pyrrolopyridinones or benzofuran derivatives, highlights its uniqueness: Similar Compounds: Other similar compounds may include analogs like 1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridine derivatives or substituted benzofuran carboxamides. Uniqueness: This compound's combination of heterocyclic structures and functional groups imparts distinct chemical reactivity and biological activity profiles, setting it apart from other related molecules.

Biological Activity

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide, with CAS Number 2034294-57-8, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C21_{21}H21_{21}N3_{3}O4_{4}
  • Molecular Weight : 379.4 g/mol
  • Structure : The compound features a pyrrolo[2,3-c]pyridine core linked to a methoxybenzofuran moiety, which contributes to its diverse biological activities.

Antitumor Activity

Recent studies indicate that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of cancer cells in vitro, particularly in breast cancer models. The mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with cell survival.

The primary target of this compound appears to be the Fibroblast Growth Factor Receptors (FGFRs) . The compound acts as an inhibitor of FGFR signaling pathways which are crucial in cancer progression and metastasis.

Key Pathways Affected:

  • RAS–MEK–ERK Pathway : Inhibition of this pathway leads to reduced cell proliferation.
  • PI3K–Akt Pathway : Targeting this pathway can induce apoptosis in cancer cells.

Research Findings

Several studies have documented the biological activity of this compound:

  • Cell Proliferation Studies : In vitro assays demonstrated that treatment with the compound resulted in a significant decrease in the viability of various cancer cell lines, including breast and prostate cancers .
  • Apoptosis Induction : Flow cytometry analyses indicated that the compound promotes apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which may enhance its therapeutic efficacy .

Case Studies

A notable case study involved the administration of this compound in mouse models of cancer. Results showed a marked reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action compared to other similar compounds:

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntitumorFGFR Inhibition
ABBV-075 (related pyrrolopyridine)AnticancerBET Bromodomain Inhibition
Other PyrrolopyridinesVarious (antimicrobial, anti-inflammatory)Diverse mechanisms

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what purification strategies ensure high yield and purity?

  • Methodological Answer : Synthesis of pyrrolo-pyridine and benzofuran derivatives typically involves multi-step reactions, including cyclization, nucleophilic substitutions, and functional group coupling (e.g., amidation). For example, analogous compounds are synthesized via sequential alkylation of pyrrolo-pyridine cores followed by coupling with benzofuran carboxamide moieties .
  • Key Considerations :

  • Use continuous flow reactors to improve reaction efficiency and reduce side products .
  • Purify intermediates via column chromatography (e.g., silica gel with gradient elution) and final products via recrystallization or preparative HPLC .
  • Monitor reaction progress using TLC or LC-MS to confirm intermediate formation.

Q. How can the compound’s structure and purity be validated experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, methoxy protons in the benzofuran moiety typically resonate at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C22_{22}H24_{24}N3_3O4_4: 406.1764).
  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and spatial arrangements .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s solubility, permeability, and metabolic stability?

  • Methodological Answer :

  • Solubility : Perform shake-flask assays in PBS (pH 7.4) and use HPLC-UV to quantify solubility. For low-solubility compounds, consider co-solvents (e.g., DMSO <1%) or formulation with cyclodextrins .
  • Permeability : Use Caco-2 cell monolayers or PAMPA assays to predict intestinal absorption. Compare apparent permeability (Papp_{app}) values with reference drugs .
  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint_{int}) .

Q. What strategies are effective for identifying biological targets and elucidating mechanism of action (MOA)?

  • Methodological Answer :

  • Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by tryptic digestion and LC-MS/MS identification .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) against predicted targets (e.g., kinases, GPCRs) using the compound’s 3D structure (optimized via DFT calculations) .
  • Functional Assays : Test inhibition/activation of candidate targets (e.g., kinase inhibition assays with ATP-Glo™) .

Q. How can structural-activity relationship (SAR) studies guide optimization of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with substituent variations (e.g., replace ethyl with cyclopropyl or methoxy with ethoxy) and compare bioactivity .
  • Functional Group Analysis : Use in vitro assays to assess the impact of benzofuran methoxy position on target binding (e.g., IC50_{50} shifts in enzymatic assays) .
  • Data Analysis : Apply multivariate statistical models (e.g., partial least squares regression) to correlate structural descriptors (logP, polar surface area) with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic (PK) Profiling : Measure plasma exposure (AUC, Cmax_{max}) and tissue distribution via LC-MS. Low bioavailability may explain efficacy gaps .
  • Metabolite Identification : Use HRMS to detect major metabolites (e.g., oxidative demethylation of methoxy groups) that may reduce active compound levels .
  • Solubility-Permeability Trade-off : If high solubility correlates with low permeability (e.g., “grease-ball” effect), redesign the compound with balanced logP (2–3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.